3-(2,4,5-Trichlorophenoxy)-1-propyne
Overview
Description
3-(2,4,5-Trichlorophenoxy)-1-propyne, also known as this compound, is a useful research compound. Its molecular formula is C9H5Cl3O and its molecular weight is 235.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Applications
3-(2,4,5-Trichlorophenoxy)-1-propyne is utilized in various synthesis processes. For instance, it is involved in the 1,3-dipolar cycloaddition reaction, which is a method used to synthesize new compounds. This reaction was applied to create 3-glycosyl-5-substituted-2-isoxazoles, showcasing its role in the synthesis of complex organic structures (Fascio & D'Accorso, 2001).
Adsorption Studies
This chemical compound has been studied for its adsorption behavior. Specifically, research on the adsorption of 2,4,5-Trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV) phosphate demonstrates its potential in environmental applications, such as removing contaminants from aqueous solutions (Khan & Akhtar, 2011).
Combustion and Environmental Impact
Research into the combustion of compounds containing the 2,4,5-trichlorophenoxy moiety, including this compound, has provided insights into the environmental impact of these chemicals. Studies have shown the formation of harmful byproducts like dioxins during combustion, which is crucial for understanding their environmental and health impacts (Stehl & Lamparski, 1977).
Chemical Reactivity and Catalysis
The compound is also investigated for its reactivity in various chemical reactions. For example, its involvement in reactions like bromoboration and cross-coupling processes, which are significant in the field of organic synthesis and catalysis (Wang, Tobrman, Xu, & Negishi, 2009).
Pesticide Sensitivity and Horticulture
In horticulture, derivatives of this compound have been used in studies to understand their effects on plants. For instance, an application of 2-(2,4,5-trichlorophenoxy)propionic acid, a related compound, to apple trees showed significant effects on fruit development and tree health (Simons, 1972).
Properties
IUPAC Name |
1,2,4-trichloro-5-prop-2-ynoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3O/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h1,4-5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFYLFWLAILEQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937777 | |
Record name | 1,2,4-Trichloro-5-[(prop-2-yn-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17051-03-5 | |
Record name | 2-(2,4,5-Trichlorophenyl)propynyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017051035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Trichloro-5-[(prop-2-yn-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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